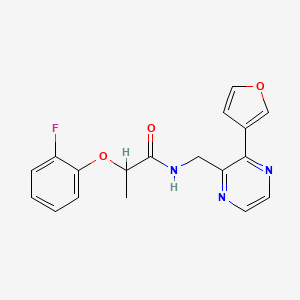

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-12(25-16-5-3-2-4-14(16)19)18(23)22-10-15-17(21-8-7-20-15)13-6-9-24-11-13/h2-9,11-12H,10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYIHHWTGRGPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC=CN=C1C2=COC=C2)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common route includes:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated reagent under basic conditions to form the fluorophenoxy intermediate.

Synthesis of the pyrazine derivative: The pyrazine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a furan derivative.

Coupling reaction: The final step involves coupling the fluorophenoxy intermediate with the pyrazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of dihydropyrazine derivatives.

Substitution: Formation of substituted fluorophenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity

-

Anticancer Potential

- Preliminary studies suggest that this compound may exhibit anticancer properties. It is being investigated for its ability to inhibit cancer cell proliferation through mechanisms similar to those observed in other pyrazine derivatives, which have demonstrated anti-inflammatory and anticancer activities .

Biological Studies

- Biological Target Interaction

- Structure-Activity Relationship (SAR) Studies

Industrial Applications

- Material Science

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various derivatives of pyrazine compounds, including 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide. Results indicated that modifications on the furan ring significantly enhanced antimicrobial activity against Mycobacterium tuberculosis compared to unmodified analogs .

Study 2: Anticancer Activity

In a recent investigation into the anticancer potential of heterocyclic compounds, researchers evaluated the effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell growth effectively, suggesting its viability as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may:

Bind to enzymes: Inhibit or activate enzymatic activity by binding to the active site.

Interact with receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect cellular pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- The position of furan substitution (2-yl vs. 3-yl) significantly impacts electronic and steric properties.

Fluorinated Propanamide Derivatives

Key Observations :

- The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogues, as fluorine often reduces oxidative degradation .

Agrochemical Propanamide Analogues

Key Observations :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide?

- Methodology : Multi-step organic synthesis is typically employed. A plausible route involves:

Substitution reactions : Reacting a fluorophenol derivative with a pyrazine-containing intermediate under alkaline conditions to introduce the fluorophenoxy group .

Amide bond formation : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to condense the carboxylic acid/propanoate intermediate with the furan-pyrazine methylamine derivative .

- Key considerations : Control reaction temperature (e.g., 0–25°C for amide coupling) and monitor progress via TLC (thin-layer chromatography) .

Q. How can the purity and structural identity of this compound be validated?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenoxy, furan-pyrazine moieties) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the key stability concerns for this compound under laboratory conditions?

- Stability factors :

- Light sensitivity : Fluorophenoxy groups may degrade under UV light; store in amber vials .

- Hydrolysis risk : The amide bond may hydrolyze in acidic/basic conditions; avoid prolonged exposure to polar protic solvents (e.g., water, methanol) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodology :

Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., fluorine position, furan ring size) with experimental bioactivity data .

- Data contradiction example : If predicted binding does not align with experimental IC₅₀ values, reassess protonation states or solvation models .

Q. What strategies resolve discrepancies in biological activity between structural analogs?

- Case study : Compare this compound with analogs like N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide ():

- Key differences : Fluorine vs. nitro group electron-withdrawing effects, furan-3-yl vs. furan-2-yl regiochemistry.

- Experimental design :

- Perform competitive binding assays to identify off-target interactions.

- Use HPLC-MS to rule out metabolite interference .

Q. How can reaction conditions be optimized to improve enantiomeric purity for chiral derivatives?

- Advanced synthesis :

- Chiral auxiliaries : Employ Evans oxazolidinones or Ellman sulfinamides to control stereochemistry during amide formation .

- Catalytic asymmetric synthesis : Use Pd-catalyzed cross-coupling to install the furan-pyrazine moiety enantioselectively .

- Validation : Chiral HPLC or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.